Tixocortol pivalate

説明

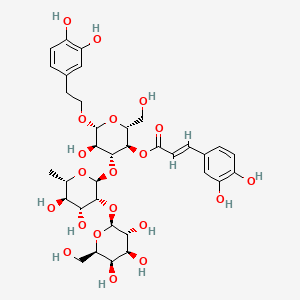

Tixocortol pivalate, also known as Pivalone, is a corticosteroid with local and topical anti-inflammatory properties . It is a synthetic steroid used for the symptomatic treatment of rhinitis, pharyngitis, and ulcerative colitis . It is also used for the screening of contact allergies to class A steroids .

Molecular Structure Analysis

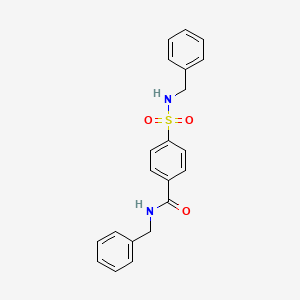

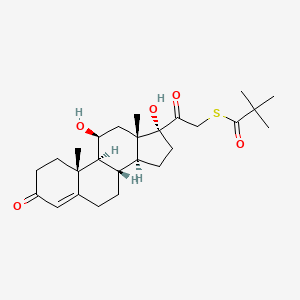

Tixocortol pivalate is a 21-thiol derivative of hydrocortisone . Two polymorphs of Tixocortol pivalate have been identified, both orthorhombic and non-centrosymmetric . The structures display layers of molecules connected via O—H O hydrogen bonds .Chemical Reactions Analysis

Tixocortol pivalate is a synthetic steroid with topical anti-inflammatory properties . It is classified as a class A corticosteroid, which is a 21-thiol derivative of hydrocortisone .Physical And Chemical Properties Analysis

Tixocortol pivalate has a molecular weight of 462.65 and a chemical formula of C26H38O5S . It has a water solubility of 0.0131 mg/mL, a logP of 3.31 (ALOGPS) and 3.96 (Chemaxon), and a logS of -4.6 (ALOGPS) .科学的研究の応用

Anti-Inflammatory Activity

Tixocortol pivalate has been found to have local anti-inflammatory activities . It inhibits the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation . This property has been investigated in the context of carrageenin-induced pleurisy, a model of acute inflammation .

Immunosuppression and Inflammation

In addition to its anti-inflammatory properties, Tixocortol pivalate also has immunosuppressive effects . This makes it potentially useful in conditions where the immune response needs to be modulated, such as autoimmune diseases .

Local Administration

Tixocortol pivalate is a strict local anti-inflammatory steroid . This means that it is primarily effective when administered locally, rather than systemically . This property can be advantageous in treating localized inflammatory conditions, as it reduces the risk of systemic side effects .

Allergy Testing

Tixocortol pivalate has been used in intradermal and oral provocation tests for allergy testing . Patients who are positive to Tixocortol pivalate often show sensitivity to other corticosteroids such as hydrocortisone, methylprednisolone, and prednisolone .

Topical Anti-Inflammatory Activity

Tixocortol pivalate has topical anti-inflammatory activity equal to that of hydrocortisone . This makes it a potential alternative to hydrocortisone in topical treatments for inflammatory skin conditions .

Crystal Structure

The crystal structure of Tixocortol pivalate has been studied, which can provide insights into its physical and chemical properties . Understanding these properties can be useful in the development of new formulations and delivery systems .

作用機序

Target of Action

Tixocortol pivalate is a synthetic steroid that is classified as a class A corticosteroid . It primarily targets the glucocorticoid receptors, similar to other corticosteroids . These receptors play a crucial role in the regulation of inflammation and immune responses .

Mode of Action

The mode of action of tixocortol pivalate is similar to other corticosteroids. It binds to glucocorticoid receptors, influencing the synthesis of prostaglandins . The local properties of tixocortol pivalate are unique due to its immediate liver metabolism and transformation within red blood cells . This immediate transformation classifies it as part of the nonsystemic steroids .

Biochemical Pathways

Tixocortol pivalate affects the biochemical pathways related to inflammation and immune responses. By binding to glucocorticoid receptors, it influences the synthesis of prostaglandins, which are key mediators of inflammation . .

Pharmacokinetics

Tixocortol pivalate is characterized by its local action, which significantly reduces the side effects of systemic glucocorticoids . Its pharmacokinetic properties are influenced by its immediate liver metabolism and transformation within red blood cells . These transformations contribute to its classification as a nonsystemic steroid .

Result of Action

The administration of tixocortol pivalate has been shown to generate a decrease in abdominal pain, bleeding, and frequency of stools, resulting in an improvement in malabsorption laboratory tests . These effects were independent of suppression of the pituitary-adrenal axis, as shown by the absence of significant depression of cortisol . Furthermore, the actions of tixocortol pivalate have no effect on leukocyte count, blood glucose level, sodium urinary excretion, and immunosuppressive activity on lymphocytes .

Action Environment

The action of tixocortol pivalate is influenced by its local environment. For instance, its administration as a nasal spray has been shown to respect nasal drainage by the ciliary beats of the pituitary mucosa . .

特性

IUPAC Name |

S-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O5S/c1-23(2,3)22(30)32-14-20(29)26(31)11-9-18-17-7-6-15-12-16(27)8-10-24(15,4)21(17)19(28)13-25(18,26)5/h12,17-19,21,28,31H,6-11,13-14H2,1-5H3/t17-,18-,19-,21+,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISFDZNIUZIKJD-XDANTLIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CSC(=O)C(C)(C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CSC(=O)C(C)(C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30970904 | |

| Record name | S-(11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl) 2,2-dimethylpropanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tixocortol pivalate | |

CAS RN |

55560-96-8 | |

| Record name | Tixocortol pivalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55560-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tixocortol pivalate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055560968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl) 2,2-dimethylpropanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-[11β,17-dihydroxypregn-4-ene-3,20-dione] 21-(thiopivalate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIXOCORTOL PIVALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K28E35M3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does tixocortol pivalate exert its anti-inflammatory effects?

A: Like other corticosteroids, tixocortol pivalate binds to glucocorticoid receptors. This binding ultimately leads to the modulation of gene expression, inhibiting the production of pro-inflammatory mediators like prostaglandins. [, , ]

Q2: What is the structural difference between tixocortol pivalate and hydrocortisone?

A: Tixocortol pivalate is the 21-thiol pivalate ester of hydrocortisone. This structural modification significantly impacts its pharmacokinetic properties, leading to reduced systemic effects compared to hydrocortisone. [, , ]

Q3: What is the molecular formula and weight of tixocortol pivalate?

A: The molecular formula of tixocortol pivalate is C26H38O6S, and its molecular weight is 478.64 g/mol. [, ]

Q4: Is tixocortol pivalate stable in different formulations?

A: Research indicates that tixocortol pivalate demonstrates good stability in both petrolatum and ethanol formulations, even after prolonged storage at various temperatures. []

Q5: What is the significance of the pivalate ester in tixocortol pivalate?

A: The pivalate ester at the C21 position of tixocortol pivalate plays a crucial role in its pharmacokinetic profile. This modification contributes to rapid metabolism in the liver, resulting in a "first-pass" effect that reduces systemic exposure to the active compound. [, , ]

Q6: Does tixocortol pivalate induce contact allergy?

A: Yes, tixocortol pivalate, like many corticosteroids, has the potential to induce contact allergy, particularly with prolonged or inappropriate use. [, , , , , , , , ]

Q7: Are there cross-reactions between tixocortol pivalate and other corticosteroids?

A: Yes, individuals allergic to tixocortol pivalate often exhibit cross-reactivity to other corticosteroids, especially those structurally similar to hydrocortisone. This highlights the importance of thorough allergy testing when considering alternative corticosteroid therapies for sensitized individuals. [, , , , , , , , , ]

Q8: What is the role of aldehydes in corticosteroid sensitization?

A: Aldehydes, formed during the degradation of corticosteroids like hydrocortisone, are considered potential immunogenic agents. Studies have shown that patients allergic to hydrocortisone also react to its corresponding aldehyde, suggesting its role in the sensitization process. [, ]

Q9: What is the primary route of metabolism for tixocortol pivalate?

A: Tixocortol pivalate undergoes extensive first-pass metabolism in the liver, leading to the formation of metabolites that have significantly reduced glucocorticoid receptor binding affinity compared to the parent compound. []

Q10: How effective is tixocortol pivalate in treating inflammatory conditions compared to other corticosteroids?

A: While tixocortol pivalate demonstrates comparable anti-inflammatory efficacy to other corticosteroids like hydrocortisone and beclomethasone dipropionate in local applications, its systemic effects are significantly lower. This makes it a potentially safer option for long-term use, particularly in conditions like ulcerative colitis. [, , , , , ]

Q11: What analytical methods are used to quantify tixocortol pivalate?

A: High-performance liquid chromatography (HPLC) is a common method for quantifying tixocortol pivalate in various formulations, including solutions, tablets, and nasal sprays. This method offers high sensitivity, accuracy, and reproducibility, making it suitable for both research and quality control purposes. []

Q12: What are the clinical implications of widespread corticosteroid use?

A: The widespread use of topical corticosteroids has led to an increase in the incidence of contact allergy to these agents. This emphasizes the need for careful prescribing practices, patient education about potential side effects, and thorough allergy testing when appropriate. [, , , , , , , , ]

Q13: What is the significance of incorporating tixocortol pivalate into standard patch test series?

A: The inclusion of tixocortol pivalate in standard patch test series has significantly improved the detection of corticosteroid contact allergy. This is particularly important considering the potential for false-negative results with other corticosteroids, especially when tested in petrolatum. [, , , , , , , , ]

Q14: What are the challenges associated with diagnosing corticosteroid allergy?

A: Diagnosing corticosteroid allergy can be challenging due to the anti-inflammatory properties of these compounds, which can mask allergic reactions. This highlights the importance of careful clinical observation, thorough patch testing with appropriate vehicles and concentrations, and awareness of potential cross-reactivity patterns. [, , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。